3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 4643-88-3
VCID: VC13310723
InChI: InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14)
SMILES: COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

CAS No.: 4643-88-3

Cat. No.: VC13310723

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide - 4643-88-3

Specification

CAS No. 4643-88-3
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C11H10N2O3/c1-15-8-4-2-7(3-5-8)9-6-10(11(12)14)16-13-9/h2-6H,1H3,(H2,12,14)
Standard InChI Key ZOUFKTYWRMXNIO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N
Canonical SMILES COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is C₁₁H₉N₂O₃, with a molecular weight of 217.20 g/mol. The structure comprises:

  • A 1,2-oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 2).

  • A 4-methoxyphenyl group at position 3, contributing aromaticity and lipophilicity.

  • A carboxamide group (-CONH₂) at position 5, enhancing hydrogen-bonding potential and solubility.

Key Physicochemical Parameters (Extrapolated from Analogs):

PropertyValue/DescriptionSource Analogs
logP~1.8–2.5 (moderate lipophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (oxazole O/N, methoxy O, amide O)
Polar Surface Area~80–90 Ų

The carboxamide group reduces lipophilicity compared to its ester or alkylamide analogs (e.g., ethyl or allyl derivatives).

Synthesis and Derivative Preparation

Precursor Synthesis

The carboxylic acid precursor, 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid (CAS 618383-47-4), is synthesized via a multi-step protocol :

  • Oxime Formation: Hydroxylamine hydrochloride reacts with 4-methoxybenzaldehyde under alkaline conditions.

  • Cyclization: The oxime intermediate undergoes cyclization with methyl acrylate in the presence of TSN(Cl)Na, CuSO₄·5H₂O, and Cu powder.

  • Ester Hydrolysis: The resulting methyl ester is hydrolyzed using potassium hydroxide to yield the carboxylic acid .

Carboxamide Derivatization

The carboxamide is likely synthesized via activation of the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with ammonia . Related amides (e.g., N-allyl, N-phenyl) are prepared similarly using primary or secondary amines.

Example Reaction:

3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid+NH33-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide+H2O\text{3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxylic acid} + \text{NH}_3 \rightarrow \text{3-(4-Methoxyphenyl)-1,2-oxazole-5-carboxamide} + \text{H}_2\text{O}

Biological Activities and Research Findings

While direct data on 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide are sparse, its structural analogs exhibit notable bioactivities:

Neuropharmacological Effects

  • Acetylcholinesterase Inhibition: N-Allyl derivatives increased synaptic acetylcholine levels, suggesting potential in Alzheimer’s disease therapy.

Antimicrobial Properties

  • General Oxazole Activity: Oxazole derivatives show broad-spectrum antimicrobial effects, with MIC values as low as 15 μM against E. coli and S. aureus .

Comparative Bioactivity Table

CompoundActivity TypeIC₅₀/MICTarget Cell Line/OrganismSource
N-Allyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamideAnticancer0.48–5.13 μMMCF-7, HCT-116
N-Phenyl-3-(4-methoxyphenyl)-5-isoxazolecarboxamideAnticancer13.6–48.37 μMHCT-116, PC-3
Oxazole derivatives (general)Antimicrobial15–50 μME. coli, S. aureus

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